molecular formula C10H11FO4 B13992228 Methyl 2-fluoro-4,5-dimethoxybenzoate

Methyl 2-fluoro-4,5-dimethoxybenzoate

Cat. No.: B13992228
M. Wt: 214.19 g/mol
InChI Key: GWSAQROFRIDQID-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11FO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups. This compound is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate typically involves the esterification of 2-fluoro-4,5-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-4,5-dimethoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and methoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethoxybenzoate: Similar structure but lacks the fluorine atom.

    Methyl 2-fluorobenzoate: Contains fluorine but lacks the methoxy groups.

    Methyl 4,5-dimethoxybenzoate: Similar structure but lacks the fluorine atom.

Uniqueness

Methyl 2-fluoro-4,5-dimethoxybenzoate is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

methyl 2-fluoro-4,5-dimethoxybenzoate

InChI

InChI=1S/C10H11FO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3

InChI Key

GWSAQROFRIDQID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)F)OC

Origin of Product

United States

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